4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride
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Overview
Description
“4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride” is a chemical compound with the empirical formula C4H7N3 . It is also known as 1-Methyl-1H-pyrazol-4-amine . The compound appears as a dark brown or purple crystalline powder or lumps .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, the Buchwald–Hartwig amination of chlorides with appropriate aminopyrazoles in the presence of Pd 2 (dba) 3, xantphos, and Cs 2 CO 3, yielded the desired compounds in varying yields .Molecular Structure Analysis
The molecular structure of “4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride” can be represented by the SMILES notation: CN1C=C(N)C=N1 . This indicates that the compound contains a pyrazole ring with a methyl group and an amino group attached to it.Chemical Reactions Analysis
While specific chemical reactions involving “4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride” are not available, similar compounds have been used in various chemical reactions. For example, aminopyrazoles have been used in Buchwald–Hartwig amination reactions .Physical And Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.556. It has a boiling point of 45-80 °C/760 mmHg and a density of 1.141 g/mL at 25 °C. It is recommended to store the compound at a temperature of −20°C .Scientific Research Applications
Structural Analysis : The compound has been used in the study of β-amino dicarbonyl compounds, focusing on their structural properties determined through spectral (IR, 1H NMR), elemental analyses, and X-ray diffraction data (Meskini et al., 2011).
Cyclisation Reactions : Research has explored the divergent cyclisations of similar compounds, particularly in the context of forming cyclic imide products, characterized by NMR and X-ray crystallography. This highlights the compound's relevance in organic synthesis and its potential in creating a range of heterocyclic structures (Smyth et al., 2007).
Drug Discovery : In the field of medicinal chemistry, derivatives of this compound have been investigated for their potential as selective brain penetrant PDE9A inhibitors, highlighting their application in the treatment of cognitive disorders. These studies involve the use of structure-based drug design and parallel synthetic chemistry (Verhoest et al., 2012).
Ultrasound-Promoted Synthesis : The compound's derivatives have been synthesized using ultrasound irradiation, demonstrating a rapid and efficient method for producing fused polycyclic structures, which are significant in various chemical and pharmaceutical applications (Nikpassand et al., 2010).
Antimicrobial and Anticancer Properties : Certain derivatives have been synthesized and characterized for their antimicrobial and anticancer activity, indicating the potential of these compounds in developing new therapeutic agents (Hafez et al., 2016).
Spectroscopic and Structural Investigations : Studies have been conducted on synthetic analogs of this compound to understand their vibrational and NMR spectra, which are essential for determining their structural and pharmaceutical properties (Kumar et al., 2020).
Safety And Hazards
properties
IUPAC Name |
4-amino-1-(1-methylpyrazol-4-yl)pyrrolidin-2-one;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4O.2ClH/c1-11-5-7(3-10-11)12-4-6(9)2-8(12)13;;/h3,5-6H,2,4,9H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQIFATKQCXUEBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)N2CC(CC2=O)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride | |
CAS RN |
2059684-74-9 |
Source
|
Record name | 4-amino-1-(1-methyl-1H-pyrazol-4-yl)pyrrolidin-2-one dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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